molecular formula C20H25NO4 B5722303 N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide

N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide

Cat. No. B5722303
M. Wt: 343.4 g/mol
InChI Key: QFZZIDSFNDMMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide, also known as CMF-019, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of furan derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide is not fully understood. However, it has been suggested that it may act by inhibiting the release of pro-inflammatory cytokines and chemokines, as well as by reducing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide may also act by modulating the activity of ion channels involved in pain transmission.
Biochemical and Physiological Effects:
N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the release of substance P and calcitonin gene-related peptide in the spinal cord. In addition, N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide has been shown to reduce the expression of COX-2 and iNOS in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide in lab experiments is that it has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. This makes it a potential candidate for the development of new therapeutics for the treatment of pain and inflammation. However, one limitation of using N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its therapeutic potential.

Future Directions

There are several future directions for the study of N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutics for the treatment of pain and inflammation. Another direction is to study its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the release of substance P and calcitonin gene-related peptide in the spinal cord. Additionally, the development of more efficient synthesis methods for N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide could lead to its wider use in scientific research.

Synthesis Methods

N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide has been synthesized using various methods. One of the methods involves the reaction of 2-methoxyphenol with cycloheptylamine in the presence of sodium hydride, followed by the reaction with furan-2-carboxylic acid chloride. Another method involves the reaction of 2-methoxyphenol with cycloheptylamine in the presence of sodium hydride, followed by the reaction with furan-2-carboxylic acid and thionyl chloride. Both methods result in the formation of N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide with a yield of over 80%.

Scientific Research Applications

N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the release of substance P and calcitonin gene-related peptide in the spinal cord.

properties

IUPAC Name

N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-23-17-10-6-7-11-18(17)24-14-16-12-13-19(25-16)20(22)21-15-8-4-2-3-5-9-15/h6-7,10-13,15H,2-5,8-9,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZZIDSFNDMMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide

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